Cas no 899947-45-6 (1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea)

1-(4-Acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic urea derivative featuring both acetylphenyl and ethyl-substituted indole moieties. This compound is of interest in medicinal chemistry and biochemical research due to its potential as a kinase inhibitor or modulator of protein-protein interactions. The acetyl group enhances solubility and reactivity, while the ethyl-indole moiety contributes to hydrophobic interactions and binding affinity. Its well-defined structure allows for precise functionalization, making it a versatile intermediate in drug discovery. The compound exhibits stability under standard laboratory conditions and can be further derivatized for structure-activity relationship studies. Its purity and consistent performance make it suitable for high-throughput screening and targeted therapeutic development.
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea structure
899947-45-6 structure
商品名:1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
CAS番号:899947-45-6
MF:C19H19N3O2
メガワット:321.373064279556
CID:5488911
PubChem ID:18582416

1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea 化学的及び物理的性質

名前と識別子

    • AKOS024675539
    • CCG-310502
    • 1-(4-acetylphenyl)-3-(1-ethylindol-3-yl)urea
    • 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
    • F2740-0596
    • 899947-45-6
    • インチ: 1S/C19H19N3O2/c1-3-22-12-17(16-6-4-5-7-18(16)22)21-19(24)20-15-10-8-14(9-11-15)13(2)23/h4-12H,3H2,1-2H3,(H2,20,21,24)
    • InChIKey: LYRTZDBQCDWDDV-UHFFFAOYSA-N
    • ほほえんだ: O=C(NC1C=CC(C(C)=O)=CC=1)NC1=CN(CC)C2C=CC=CC=21

計算された属性

  • せいみつぶんしりょう: 321.147726857g/mol
  • どういたいしつりょう: 321.147726857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 460
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2740-0596-5μmol
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
899947-45-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2740-0596-4mg
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
899947-45-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2740-0596-5mg
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
899947-45-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2740-0596-15mg
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
899947-45-6 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2740-0596-50mg
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
899947-45-6 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2740-0596-10μmol
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
899947-45-6 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2740-0596-1mg
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
899947-45-6 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2740-0596-2μmol
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
899947-45-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2740-0596-25mg
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
899947-45-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2740-0596-10mg
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
899947-45-6 90%+
10mg
$79.0 2023-05-16

1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea 関連文献

1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)ureaに関する追加情報

Professional Introduction to Compound with CAS No 899947-45-6 and Product Name: 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

Compound with the CAS number 899947-45-6, specifically identified by the product name 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, represents a significant advancement in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure, characterized by a phenyl ring substituted with an acetyl group at the fourth position and connected to an indole moiety via a urea linkage, suggests a rich chemical reactivity that makes it a valuable candidate for further exploration.

The synthesis of 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves a series of well-established organic reactions, including condensation and substitution processes. The presence of both the acetyl and urea functional groups provides multiple sites for interaction with biological targets, making this compound a promising scaffold for drug discovery. Recent studies have highlighted the importance of such multifunctional molecules in developing novel therapeutic agents that can modulate multiple biological pathways simultaneously.

In the realm of medicinal chemistry, the indole core is particularly noteworthy due to its prevalence in bioactive natural products and pharmacologically relevant compounds. The indole ring in 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea can serve as a key pharmacophore, contributing to the compound's binding affinity and selectivity towards specific biological targets. This characteristic is especially valuable in the design of drugs that require high specificity to minimize side effects.

Current research in pharmaceutical sciences has demonstrated that urea-based compounds often exhibit potent biological activities. The urea moiety in 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea can interact with various biological receptors and enzymes, leading to therapeutic effects. For instance, studies have shown that urea derivatives can act as inhibitors or modulators of enzymes involved in inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases.

The acetyl group attached to the phenyl ring in this compound adds another layer of complexity and functionality. Acetyl groups are known to participate in various biochemical reactions, including acetylation processes that are crucial for protein function and regulation. This feature may enhance the compound's ability to interact with biological targets, thereby increasing its therapeutic potential.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea with greater accuracy. Molecular modeling techniques have been employed to simulate the interactions between this compound and potential biological targets, providing insights into its mechanism of action. These computational studies have been instrumental in guiding experimental efforts and optimizing the compound's structure for improved efficacy.

The ethyl group attached to the indole ring in 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea also plays a significant role in determining its chemical properties. Ethyl groups are commonly used in drug design to modify lipophilicity and metabolic stability. The presence of this group may enhance the compound's solubility and bioavailability, which are critical factors for its clinical application.

One of the most exciting aspects of 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is its potential as a lead compound for developing new therapeutic agents. Researchers are exploring its activity against various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Preliminary studies have shown promising results in vitro, indicating that this compound may possess significant therapeutic value.

The development of new drugs is a complex process that involves multiple stages, from initial discovery to clinical trials. However, compounds like 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea offer a starting point for drug discovery by providing a structurally diverse scaffold that can be modified to enhance specific biological activities. The combination of computational methods and experimental validation is essential for optimizing such compounds into viable therapeutic agents.

In conclusion, 899947-45-6 and its corresponding product name 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yi)urea represent a significant contribution to the field of chemical and pharmaceutical research. The unique structural features of this compound make it a promising candidate for further exploration in drug discovery. With continued research and development, it has the potential to lead to novel therapeutic agents that address unmet medical needs.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量